2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Description
2,5-Dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a sulfonamide derivative featuring a quinoxaline core substituted with a 2-ethoxyphenylamino group and a 2,5-dichlorobenzenesulfonamide moiety. Its synthesis likely involves coupling a quinoxaline precursor with benzenesulfonyl chloride under catalytic conditions, analogous to methods described for related compounds . The compound’s structural characterization would typically employ crystallographic tools such as SHELXL for refinement and WinGX for data analysis, ensuring precise determination of bond lengths, angles, and packing interactions .
Properties
Molecular Formula |
C22H18Cl2N4O3S |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
2,5-dichloro-N-[3-(2-ethoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H18Cl2N4O3S/c1-2-31-19-10-6-5-9-18(19)27-21-22(26-17-8-4-3-7-16(17)25-21)28-32(29,30)20-13-14(23)11-12-15(20)24/h3-13H,2H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
DXZDQCROPHQRPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several applications across different scientific domains:
Medicinal Chemistry
- Antimicrobial Activity : Quinoxaline derivatives are recognized for their antimicrobial properties. Studies indicate that this compound exhibits significant efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
-
Anticancer Potential : Research has shown that 2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has promising anticancer activity. It has been tested against several cancer cell lines, demonstrating growth inhibition and cytotoxic effects .
Cell Line IC50 (µM) HCT-15 (Colon Carcinoma) 1.61 ± 1.92 A431 (Skin Carcinoma) 1.98 ± 1.22 Jurkat (Leukemia) <10
Biological Research
The compound is utilized to investigate various biological pathways and molecular targets. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell proliferation or microbial growth.
- Receptor Modulation : It interacts with receptors that alter signaling pathways relevant to disease progression.
Structure-Activity Relationship (SAR)
SAR studies reveal that specific substituents on the quinoxaline core enhance biological activity:
- Chlorine Atoms : Essential for increased potency against cancer cells.
- Ethoxy Group : Enhances solubility and bioavailability.
In Vitro Studies
In vitro assays have demonstrated that the compound inhibits cell proliferation in various cancer cell lines. For example, a study on HCT-15 cells showed significant growth inhibition compared to untreated controls .
Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against both Gram-positive and Gram-negative bacteria, revealing that the compound exhibited superior activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound shares a sulfonamide-quinoline/quinoxaline scaffold with analogs like (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa). Key differences include:
- Core Heterocycle: The quinoxaline ring in the target compound vs.
- Substituents: 2,5-Dichlorobenzenesulfonamide: Introduces electron-withdrawing Cl groups, increasing molecular weight (hypothetical MW: ~480 g/mol) and lipophilicity (clogP ~3.8). 2-Ethoxyphenylamino: The ethoxy group provides moderate hydrophobicity, contrasting with IIIa’s methoxystyryl and hydroxy groups, which may influence solubility and hydrogen-bonding capacity.
Table 1: Hypothetical Comparative Data for Selected Sulfonamide Derivatives
Note: Yields are illustrative; actual data for the target compound is unavailable in provided evidence.
Crystallographic and Computational Insights
While explicit crystallographic data for the target compound is absent, SHELXL (used for small-molecule refinement) and WinGX (for data integration) are standard tools for analyzing such structures . Comparative studies might reveal:
- Hydrogen Bonding : The ethoxy group in the target compound could participate in weaker C–H···O interactions vs. IIIa’s hydroxy group, which forms stronger O–H···N bonds.
- Packing Efficiency : Dichloro substituents may enhance crystal density relative to IIIa’s methoxy groups.
Biological Activity
2,5-Dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound belonging to the quinoxaline derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structural characteristics, which include a quinoxaline core and a sulfonamide moiety, contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of 2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is , with a molecular weight of approximately 475.3 g/mol. The structural features are critical for its biological activity and include:
- Quinoxaline Core : A bicyclic structure known for diverse biological activities.
- Sulfonamide Group : Enhances solubility and biological interaction.
- Chlorine Substituents : Positioned at the 2 and 5 positions of the quinoxaline ring, these halogens may influence pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in cellular processes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell proliferation or microbial growth, leading to reduced viability of target cells.
- Receptor Modulation : Interaction with various receptors could alter signaling pathways relevant to cancer progression or infection.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. The effectiveness of 2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide against various bacterial strains has been documented, showcasing its potential as a therapeutic agent in infectious diseases.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, it has shown efficacy against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 | |
| A431 (Skin Carcinoma) | 1.98 ± 1.22 | |
| Jurkat (Leukemia) | <10 |
These findings suggest that the compound's structural features contribute significantly to its cytotoxic effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that specific substituents on the quinoxaline core enhance biological activity. For example:
- Chlorine Atoms : The presence of chlorine atoms at the 2 and 5 positions is essential for increased potency against cancer cells.
- Ethoxy Group : The ethoxy substitution at the amino position may enhance solubility and bioavailability.
Case Studies
-
In Vitro Studies : In vitro assays have demonstrated that the compound inhibits cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
- Example Study : A study investigating the effects of this compound on HCT-15 cells showed significant growth inhibition compared to untreated controls.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing that the compound exhibited superior activity compared to standard antibiotics.
Q & A
Q. What are the primary synthetic routes for 2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinoxaline core via cyclization of 1,2-diamines with carbonyl precursors (e.g., glyoxal derivatives) under acidic conditions .
- Step 2 : Introduction of the 2-ethoxyphenylamino group via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts and controlled heating (60–80°C) in dimethylformamide (DMF) .
- Step 3 : Sulfonylation using 2,5-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond . Optimization : Yield improvements (>70%) are achieved by maintaining anhydrous conditions, using DMF as a solvent, and monitoring reaction progress via thin-layer chromatography (TLC) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : H and C NMR (300–400 MHz in DMSO-d) confirm substituent positions and aromatic proton environments .
- Infrared Spectroscopy (IR) : Peaks at 1340–1360 cm (sulfonamide S=O stretching) and 1250–1280 cm (C-O-C from ethoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 488.02 [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How do the dichloro and ethoxyphenyl substituents influence biological activity compared to analogs?
Substituent Effects :
| Substituent | Biological Impact (vs. Parent Compound) | Source |
|---|---|---|
| 2-Ethoxyphenyl | Enhances solubility and π-π stacking with target enzymes (e.g., PI3K) . | |
| Dichloro (2,5-) | Increases electrophilicity, improving binding to cysteine residues in kinases . | |
| Tetrazole (Analog) | Mimics carboxylate groups, enhancing receptor affinity but reducing metabolic stability . |
Contradictions : While dichloro groups improve potency, they may increase cytotoxicity in non-target cells, as seen in FH535 analogs .
Q. What strategies resolve crystallographic data discrepancies in sulfonamide derivatives?
- Software : SHELX programs (e.g., SHELXL for refinement) are critical for resolving disordered structures, especially for flexible ethoxyphenyl groups .
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at low temperatures (100 K) minimizes thermal motion artifacts .
- Validation : Cross-checking with density functional theory (DFT)-optimized geometries ensures bond-length and angle accuracy .
Q. How can structure-activity relationship (SAR) studies guide the design of PI3K inhibitors?
- Key Modifications :
- Quinoxaline Core : Substitution at position 3 with electron-withdrawing groups (e.g., -Cl) enhances kinase binding .
- Sulfonamide Linker : Replacing benzenesulfonamide with naphthalenesulfonamide improves hydrophobic interactions in FH535-N .
- Biological Testing :
- In Vitro : PI3K inhibition assays (IC values) using recombinant enzymes and ATP-competitive protocols .
- In Vivo : Tumor xenograft models (e.g., Huh7 liver cancer) with dose-response studies (10–50 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
